2-Vinylpyridine
Overview
Description
2-Vinylpyridine, also known as 2-ethenylpyridine, is an organic compound with the molecular formula C7H7N. It is a derivative of pyridine with a vinyl group in the 2-position, next to the nitrogen atom. This compound is a colorless liquid, although samples can appear brown due to impurities. It is used industrially as a precursor to specialty polymers and as an intermediate in the chemical, pharmaceutical, dye, and photo industries .
Mechanism of Action
Target of Action
2-Vinylpyridine is an organic compound that primarily targets the polymerization process . It is used industrially as a precursor to specialty polymers and as an intermediate in the chemical, pharmaceutical, dye, and photo industries .
Mode of Action
The compound interacts with its targets through a process known as polymerization. The polymerization mechanism of this compound is catalyzed by cationic yttrium complexes with diverse ancillary ligands . This process involves the formation of long-chain molecules through the combination of many smaller units, called monomers .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the polymerization pathway. The compound’s interaction with this pathway results in the production of polymers, which are large molecules composed of repeated subunits . These polymers can have various properties and uses, depending on the nature of the monomers and the conditions of polymerization .
Pharmacokinetics
It is known that the compound is sensitive to polymerization and may be stabilized with a polymerization inhibitor such as tert-butylcatechol .
Result of Action
The primary result of this compound’s action is the formation of polymers. These polymers can be used in various industries, including the chemical, pharmaceutical, dye, and photo industries . For example, this compound is used in the production of Axitinib, a pharmaceutical .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the compound’s tendency to polymerize means that it must be stored under specific conditions to prevent premature polymerization . Additionally, the efficiency and selectivity of the polymerization process can be influenced by the presence of certain catalysts .
Biochemical Analysis
Biochemical Properties
It is known that 2-Vinylpyridine can undergo polymerization under certain conditions . This process involves the interaction of this compound with various catalysts, leading to the formation of polymers with high molecular weight .
Cellular Effects
It is known that this compound can interact with various biomolecules during the polymerization process
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with catalysts during the polymerization process . This process can lead to the formation of polymers with high molecular weight
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, this compound is known to undergo polymerization under certain conditions . This process can lead to the formation of polymers with high molecular weight . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Preparation Methods
There are two main synthetic routes for the preparation of 2-vinylpyridine:
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From 2-methylpyridine and formaldehyde
Addition Reaction: 2-Methylpyridine and formaldehyde undergo an addition reaction to form 2-hydroxyethylpyridine.
Dehydration: The intermediate 2-hydroxyethylpyridine is then dehydrated to form this compound.
Purification: The crude product is purified by fractional distillation to obtain this compound with a content of more than 98%.
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From acetylene and acrylonitrile
Chemical Reactions Analysis
2-Vinylpyridine undergoes various types of chemical reactions, including:
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Polymerization
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Substitution Reactions
Reagents: Common reagents include halogens and organometallic compounds.
Products: Substitution reactions can lead to the formation of various substituted pyridines.
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Oxidation and Reduction
Conditions: These reactions typically require specific catalysts and conditions.
Scientific Research Applications
2-Vinylpyridine has a wide range of applications in scientific research:
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Polymer Science
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Drug Delivery Systems
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Adhesives and Coatings
Comparison with Similar Compounds
2-Vinylpyridine can be compared with other vinyl-substituted pyridines and related compounds:
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4-Vinylpyridine
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1-Vinylimidazole
-
2-Vinylpyrazine
Properties
IUPAC Name |
2-ethenylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N/c1-2-7-5-3-4-6-8-7/h2-6H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIGUEBEKRSTEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N, Array | |
Record name | VINYLPYRIDINES, STABILIZED | |
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Record name | 2-VINYLPYRIDINE | |
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Related CAS |
25585-16-4, 25014-15-7 | |
Record name | Pyridine, 2-ethenyl-, homopolymer, isotactic | |
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Record name | Poly(2-vinylpyridine) | |
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DSSTOX Substance ID |
DTXSID1026667 | |
Record name | 2-Vinylpyridine | |
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Molecular Weight |
105.14 g/mol | |
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Description | Data deposited in or computed by PubChem | |
Physical Description |
Vinylpyridines, stabilized is a colorless to light yellow liquid that consists of a mixture of isomers. Insoluble in water and less dense than water. Floats on water. Contact irritates skin, eyes, and mucous membranes. Toxic by ingestion., Liquid, Colorless liquid with an unpleasant odor; [HSDB], COLOURLESS LIQUID WITH PUNGENT ODOUR. | |
Record name | VINYLPYRIDINES, STABILIZED | |
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Record name | Pyridine, 2-ethenyl- | |
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Boiling Point |
159.5 °C, 159-160 °C | |
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Flash Point |
The Guide in the 42 °C, 42 °C | |
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Solubility |
Very soluble in alcohol, ether, acetone, Soluble in oxygenated and chlorinated solvents, In water, 2.75X10+4 mg/l @ 20 °C, Solubility in water: moderate | |
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Density |
0.9985 @ 20 °C/0 °C, Relative density (water = 1): 1.00 | |
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Vapor Pressure |
10 MM HG @ 44.5 °C, Vapor pressure, kPa at 44.5 °C: 1.33 | |
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Color/Form |
COLORLESS LIQUID | |
CAS No. |
1337-81-1, 100-69-6, 25014-15-7, 27476-03-5 | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Vinylpyridine?
A1: this compound has the molecular formula C7H7N and a molecular weight of 105.14 g/mol.
Q2: What are some key spectroscopic features of this compound?
A2: Fourier transform infrared spectroscopy (FTIR) analysis of plasma-polymerized this compound thin films confirms the presence of pyridine bonds. [] The aromatic ring structure is also identifiable through core-level spectra obtained via hard X-ray photoelectron spectroscopy. []
Q3: What is the significance of this compound in material science?
A3: this compound serves as a crucial monomer in the synthesis of various polymers, notably poly(this compound) (P2VP). P2VP exhibits interesting properties such as electron donating capability [], pH responsiveness [], and the ability to form complexes with other polymers. [, , ]
Q4: How does the interaction of this compound with silica impact material properties?
A4: Studies utilizing styrene-2-vinylpyridine copolymers reveal that the incorporation of this compound units significantly enhances the adsorption of the copolymer onto silica surfaces. [] This adsorption leads to steric stabilization of silica dispersions, with the effectiveness increasing proportionally with the this compound content. [] Further research indicates that silica nanoparticles can be readily exchanged between sterically stabilized latexes and "core-shell" polymer-silica nanocomposites, particularly those synthesized via heteroflocculation. [] This exchange can be influenced by factors such as pH, highlighting the importance of electrostatic interactions. []
Q5: How is this compound used in the fabrication of nanomaterials?
A5: this compound plays a crucial role in synthesizing poly(this compound)-silica colloidal nanocomposite particles. This efficient emulsion polymerization method utilizes a commercially available silica sol as a stabilizing agent. [] The choice of initiator significantly impacts the synthesis process, with cationic azo initiators demonstrating higher silica aggregation efficiencies compared to anionic persulfate initiators. [] This method allows for the incorporation of comonomers like styrene and methacrylic acid, paving the way for a diverse range of copolymer-silica nanocomposites. []
Q6: What unique properties do gold nanoparticles acquire when coated with this compound-containing polymers?
A6: Gold nanoparticles coated with mixed ligands of low molecular weight thiol end-functional polystyrene and poly(this compound) homopolymers exhibit selective adsorption to and localization at specific block copolymer interfaces. [] The precise location within the block copolymer can be fine-tuned by adjusting the surface composition of polystyrene and poly(this compound) on the gold nanoparticle. [] This tunability makes these nanoparticles highly desirable for various applications, including directed self-assembly for nanolithography. [, ]
Q7: How does the polymerization of this compound proceed in the presence of tris(π-allyl)chromium?
A7: Tris(π-allyl)chromium initiates the polymerization of this compound through a mechanism involving chromium-carbon and chromium-nitrogen active bonds. [] The relative contributions of these bonds are influenced by factors such as the monomer-to-initiator ratio and the synthesis temperature. [] Mass spectrometric thermal analysis of the resulting poly(this compound) and oligo(this compound) provides valuable insights into the polymerization mechanism. []
Q8: What role does poly(this compound) play in the polymerization of phenylalanine N-carboxyanhydride?
A8: Poly(this compound) acts as an effective initiator for the polymerization of ring-substituted phenylalanine N-carboxyanhydrides. [] The polymerization rate is influenced by the solvent and the ring substituents on the N-carboxyanhydride. [] In solvents like methyl benzoate and acetophenone, the electron-donating poly(this compound) interacts with electron-accepting N-carboxyanhydrides through hydrogen bonding and charge-transfer interactions, resulting in accelerated polymerization. []
Q9: How do Lewis bases affect the stereochemistry of this compound polymerization?
A9: Lewis bases play a crucial role in controlling the stereochemistry of this compound polymerization. Studies using lutetium-based catalysts demonstrate that the isoselectivity of the polymerization can be finely tuned by adjusting the type and amount of Lewis base added. [] For instance, the presence of tetrahydrofuran (THF) favors the formation of isotactic poly(this compound), while its absence shifts the selectivity towards syndiotactic poly(this compound). [, ]
Q10: What are the implications of controlling the stereochemistry of poly(this compound)?
A10: Controlling the stereochemistry of poly(this compound) yields polymers with distinct properties. For example, while atactic poly(this compound) is amorphous, isotactic poly(this compound) exhibits crystallinity. [, ] The ability to switch between isotactic and syndiotactic configurations allows for the synthesis of isotactic–atactic stereomultiblock poly(this compound)s, expanding the potential applications of this polymer. []
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